"1-(3-Chlorophenyl)propane-1,2-dione" chemical properties
"1-(3-Chlorophenyl)propane-1,2-dione" chemical properties
An In-depth Technical Guide to 1-(3-Chlorophenyl)propane-1,2-dione
Introduction and Core Chemical Profile
1-(3-Chlorophenyl)propane-1,2-dione, an α-diketone of significant interest in pharmaceutical sciences, is primarily recognized as a metabolite and related compound of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[1] Its chemical structure, featuring a propane-1,2-dione moiety attached to a 3-chlorinated phenyl ring, imparts a unique reactivity profile that is crucial for understanding its metabolic fate, toxicological potential, and role as a process impurity in drug manufacturing. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and biological context, tailored for researchers in medicinal chemistry and drug development.
The presence of two adjacent, electrophilic carbonyl centers makes 1-(3-chlorophenyl)propane-1,2-dione a molecule of interest for studying protein-adduct formation and other toxicological pathways common to α-diketones.[2] Understanding its properties is therefore essential for impurity profiling and ensuring the safety and efficacy of Bupropion-related pharmaceuticals.
Physicochemical and Structural Data
The fundamental properties of 1-(3-Chlorophenyl)propane-1,2-dione are summarized below. These identifiers and physical characteristics are foundational for its handling, analysis, and application in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-chlorophenyl)propane-1,2-dione | [3] |
| CAS Number | 10557-17-2 | [3][4] |
| Molecular Formula | C₉H₇ClO₂ | [3][5] |
| Molecular Weight | 182.60 g/mol | [3] |
| Appearance | Clear Yellow Oil | [1][4] |
| Boiling Point | 100-102 °C (at 4 Torr) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| Storage | 2-8°C Refrigerator or -20°C Freezer | [1][4] |
| SMILES | CC(=O)C(=O)C1=CC(=CC=C1)Cl | [3] |
| InChIKey | OXRBHYVHVKOEQX-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
While 1-(3-chlorophenyl)propane-1,2-dione is commercially available, an understanding of its synthesis is vital for custom isotopic labeling studies or for producing analogs. A robust and common method for preparing α-diketones is the oxidation of a ketone bearing an α-methylene group.[6] The following protocol details a plausible and efficient synthesis starting from the readily available precursor, 3'-chloropropiophenone.
Principle of the Method
This protocol employs selenium dioxide (SeO₂), a classic and effective reagent for the oxidation of α-methylene ketones to the corresponding α-dicarbonyl compounds. The reaction proceeds via an initial ene reaction followed by hydrolysis of the resulting selenium-containing intermediate. The choice of dioxane as a solvent with a small amount of water is critical; dioxane solubilizes the organic substrate, while water facilitates the hydrolysis step and subsequent removal of selenium byproducts.
Experimental Protocol: Synthesis via SeO₂ Oxidation
Materials:
-
3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one)
-
Selenium Dioxide (SeO₂)
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1,4-Dioxane
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Deionized Water
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3'-chloropropiophenone (1.0 eq) in 1,4-dioxane (approx. 5 mL per mmol of ketone). Add a small amount of water (0.1 mL per mmol of ketone).
-
Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 eq) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Workup - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) to remove any acidic impurities, and then with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow or orange oil.
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Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective for separating the desired α-diketone from non-polar impurities and baseline material.
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Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(3-chlorophenyl)propane-1,2-dione as a clear yellow oil.[1][4]
Caption: Synthetic workflow for 1-(3-chlorophenyl)propane-1,2-dione.
Spectroscopic and Structural Characterization
Accurate structural elucidation is paramount. While experimental spectra should always be acquired for confirmation, a theoretical understanding of the expected spectroscopic signature is invaluable for analysis.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.4-8.0 ppm. The chlorine atom and carbonyl groups will influence the exact shifts via inductive and resonance effects. Methyl Protons (3H): A sharp singlet expected around δ 2.4-2.6 ppm. The proximity to two deshielding carbonyl groups results in a downfield shift compared to a typical methyl ketone. |
| ¹³C NMR | Carbonyl Carbons (2C): Two distinct signals expected in the highly deshielded region of δ 190-200 ppm. Aromatic Carbons (6C): Signals between δ 125-140 ppm. The carbon bearing the chlorine (C-Cl) will be identifiable, as will the quaternary carbon attached to the dione moiety. Methyl Carbon (1C): A single signal expected around δ 25-30 ppm. |
| IR Spectroscopy | C=O Stretching: A strong, characteristic absorption band (or a pair of bands) between 1680-1730 cm⁻¹. The conjugation with the aromatic ring and the interaction between the two carbonyls will influence the precise frequency. Aromatic C=C Stretching: Medium intensity peaks around 1470-1600 cm⁻¹. C-Cl Stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 182, accompanied by a significant M+2 peak at m/z 184 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope. Key Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z 154), CH₃CO (m/z 139), and the chlorobenzoyl cation (m/z 139). |
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 1-(3-chlorophenyl)propane-1,2-dione is dominated by its α-diketone functionality.
Electrophilicity and Nucleophilic Addition
The adjacent carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. This is a key mechanism in its potential biological activity, where nucleophilic residues in proteins (such as arginine) can form covalent adducts.[2] This reactivity also makes it a versatile synthetic intermediate.
Keto-Enol Tautomerism
The protons on the α-carbon of the methyl group are acidic and can be removed by a base, leading to the formation of an enolate. This enolate is a key intermediate in reactions such as α-halogenation or aldol-type condensations. Even under neutral or acidic conditions, the compound can exist in equilibrium with its enol tautomer.[7]
Caption: Keto-enol tautomerism of the propane-1,2-dione moiety.
Note: The placeholder images in the DOT script above should be replaced with actual chemical structure images for a final document.
Biological Context and Safety Profile
The primary relevance of 1-(3-chlorophenyl)propane-1,2-dione in drug development is its status as a metabolite and potential impurity of Bupropion.[1][4] Its presence must be monitored and controlled within acceptable limits as defined by regulatory bodies.
Toxicological Considerations
As an α-diketone, this compound belongs to a class of molecules known for potential respiratory tract toxicity. The mechanism often involves the covalent modification of arginine residues on critical cellular proteins by the electrophilic dicarbonyl system, leading to impaired protein function and cellular damage.[2] While specific toxicity data for this compound is not widely published, this general mechanism provides a strong rationale for minimizing its presence in any final drug product.
Safety and Handling
Based on available data, 1-(3-chlorophenyl)propane-1,2-dione is classified as an eye irritant.[3] Standard laboratory safety protocols should be strictly followed.
| Hazard Class | Code | Statement |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
Safe Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][4]
-
First Aid: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water.[8]
References
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Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13585598, 1-(3-Chlorophenyl)propane-1,2-dione. Retrieved from [Link]
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AA Blocks. (n.d.). 1-(3-Chlorophenyl)propane-1,2-dione | 10557-17-2. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions at the α-Carbon. Retrieved from [Link]
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Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 29-37. Retrieved from [Link]
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Request PDF. (n.d.). Methods of preparation of alpha-diketones and alpha-diketone monomers. Retrieved from [Link]
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